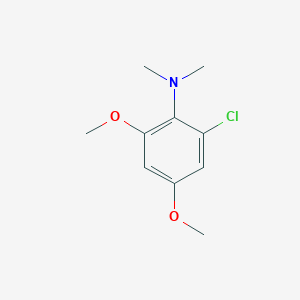
2-Chloro-4,6-dimethoxy-N,N-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4,6-dimethoxy-N,N-dimethylaniline is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of a chloro group and two methoxy groups attached to a benzene ring, along with a dimethylamino group. This compound is used as an intermediate in the synthesis of various chemicals and has applications in different fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,6-dimethoxy-N,N-dimethylaniline typically involves the alkylation of aniline derivatives. One common method is the reaction of 2-chloro-4,6-dimethoxyaniline with dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation of the amino group.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors where the reactants are continuously fed, and the product is continuously removed. This method enhances the efficiency and yield of the compound while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4,6-dimethoxy-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce amines.
Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Substituted aniline derivatives.
Scientific Research Applications
2-Chloro-4,6-dimethoxy-N,N-dimethylaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the production of agrochemicals, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4,6-dimethoxy-N,N-dimethylaniline involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The chloro and methoxy groups can also participate in hydrophobic interactions, enhancing the binding affinity of the compound to its targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4,6-dimethylaniline
- 2-Chloro-4,6-dimethoxy-1,3,5-triazine
- 2-Chloro-N,N-dimethylethylamine
Uniqueness
2-Chloro-4,6-dimethoxy-N,N-dimethylaniline is unique due to the presence of both chloro and methoxy groups on the benzene ring, which imparts distinct chemical properties. The dimethylamino group enhances its solubility in organic solvents and its reactivity in various chemical reactions. This combination of functional groups makes it a versatile intermediate in organic synthesis.
Properties
CAS No. |
62849-64-3 |
|---|---|
Molecular Formula |
C10H14ClNO2 |
Molecular Weight |
215.67 g/mol |
IUPAC Name |
2-chloro-4,6-dimethoxy-N,N-dimethylaniline |
InChI |
InChI=1S/C10H14ClNO2/c1-12(2)10-8(11)5-7(13-3)6-9(10)14-4/h5-6H,1-4H3 |
InChI Key |
NXBKDRXSGYRIPA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1Cl)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















